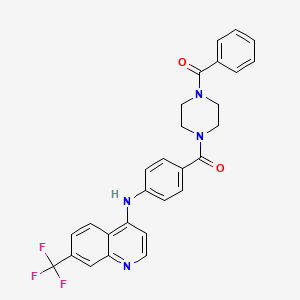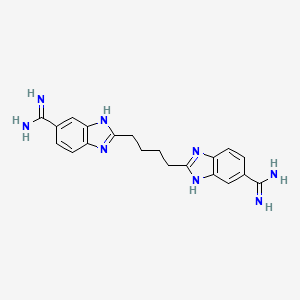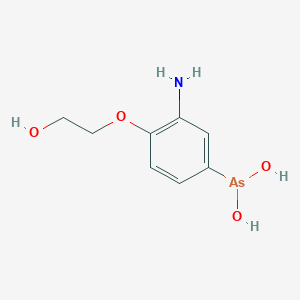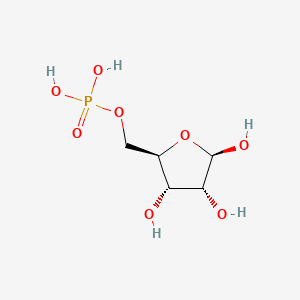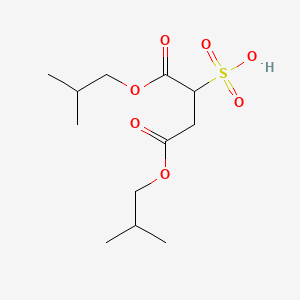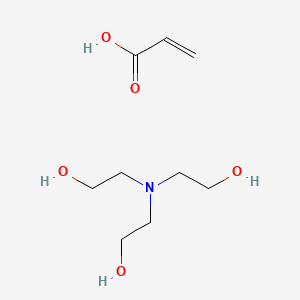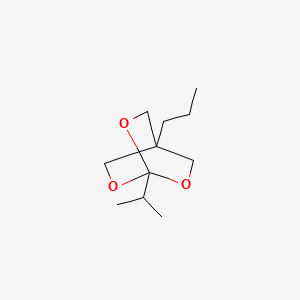
Tetradecanoyl chloride;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoyl chloride;hydrofluoride is a compound that combines the properties of tetradecanoyl chloride and hydrofluoride. Tetradecanoyl chloride, also known as myristoyl chloride, is an organic compound with the formula CH₃(CH₂)₁₂COCl. It is a colorless liquid used in organic synthesis, particularly in the preparation of esters and amides. Hydrofluoride, on the other hand, is a source of fluoride ions and is commonly used in fluorination reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecanoyl chloride can be synthesized by reacting myristic acid with thionyl chloride or oxalyl chloride. The reaction typically takes place under reflux conditions, and the resulting product is purified by distillation . Hydrofluoride can be prepared by reacting hydrogen fluoride with a suitable base, such as triethylamine, to form triethylamine trihydrofluoride .
Industrial Production Methods
In industrial settings, tetradecanoyl chloride is produced by the chlorination of myristic acid using thionyl chloride or phosphorus trichloride. The reaction is carried out in large reactors, and the product is purified through distillation . Hydrofluoride is produced by the reaction of hydrogen fluoride with bases like triethylamine, forming a stable complex that can be used in various fluorination reactions .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides.
Hydrolysis: Reacts with water to form myristic acid and hydrochloric acid.
Hydrofluoride is involved in:
Fluorination Reactions: Acts as a source of fluoride ions for the fluorination of organic compounds.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic substitution reactions with tetradecanoyl chloride to form esters and amides.
Water: Used in hydrolysis reactions to convert tetradecanoyl chloride to myristic acid.
Triethylamine: Used to form triethylamine trihydrofluoride, a reagent for fluorination reactions.
Major Products
Esters and Amides: Formed from the reaction of tetradecanoyl chloride with alcohols and amines.
Fluorinated Compounds: Produced using hydrofluoride in fluorination reactions.
Propiedades
Número CAS |
80584-97-0 |
|---|---|
Fórmula molecular |
C14H28ClFO |
Peso molecular |
266.82 g/mol |
Nombre IUPAC |
tetradecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |
Clave InChI |
CXBGXZIKJITHEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)Cl.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


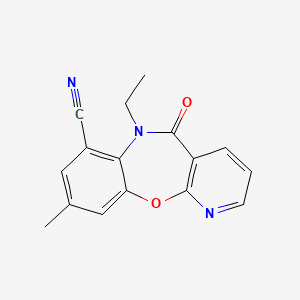

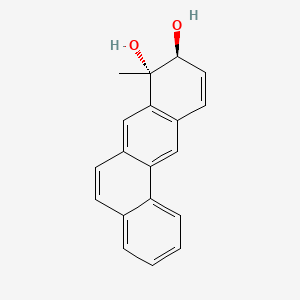

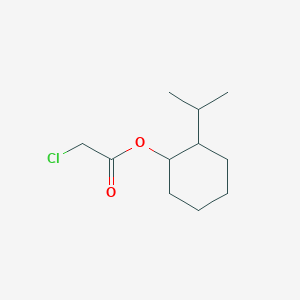
![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
